4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate
Overview
Description
4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate is a chemical compound that belongs to the class of chromanones. It possesses a variety of physical and chemical properties that make it a versatile compound in various scientific experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate involves several steps. One common method includes the acetylation of 5-hydroxy-4-oxochroman-2-yl phenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the acetoxy groups.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenyl acetates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate has attracted significant attention from researchers due to its potential health benefits. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential to modulate biological pathways.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism by which 4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate exerts its effects involves multiple molecular targets and pathways. It is known to interact with various enzymes and receptors, modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
Naringenin: Another flavonoid with antioxidant and anti-inflammatory properties.
Hesperidin: A flavonoid glycoside found in citrus fruits with similar health benefits.
Quercetin: A flavonoid known for its antioxidant and anticancer activities.
Uniqueness
4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate is unique due to its polymethoxylated structure, which enhances its bioavailability and stability compared to other flavonoids. This structural feature allows it to exert more potent biological effects, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-(7-acetyloxy-5-hydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-10(20)24-13-5-3-12(4-6-13)17-9-16(23)19-15(22)7-14(25-11(2)21)8-18(19)26-17/h3-8,17,22H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTNIBIWQQIJJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397641 | |
Record name | 4-[7-(Acetyloxy)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18196-13-9 | |
Record name | 4-[7-(Acetyloxy)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the microbial transformation of compounds like ( ± )-5-(O-prenyl)naringenin-4′,7-diacetate (5-O-PN)?
A1: Microbial transformation studies, as demonstrated with 5-O-PN using various fungi [], offer a powerful approach to discovering new bioactive compounds. These transformations can lead to the production of novel derivatives, like the newly identified ( ± )-5-(O-prenyl)naringenin-4′-acetate (5), which may possess unique pharmacological properties. This approach expands the chemical diversity of natural products and provides potential leads for drug discovery and development.
Q2: How do the chemical modifications introduced to naringenin, such as those seen in Naringenin-4′,7-diacetate, influence its biological activity compared to the parent compound?
A2: Research suggests that modifications to the naringenin scaffold, exemplified by compounds like Naringenin-4′,7-diacetate and its derivatives, can significantly impact their biological activity []. For instance, while 8-prenylnaringenin (8-PN) displays strong estrogenic activity, derivatives like 7-(O-prenyl)naringenin-4′-acetate (7-O-PN) and Naringenin-4′,7-diacetate (5-O-PN) exhibit weaker toxic effects. These findings highlight the structure-activity relationship (SAR), where seemingly minor structural changes can lead to considerable shifts in potency and potential therapeutic applications.
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